molecular formula C11H15ClFNO B7862936 2-[(2-Chloro-6-fluoro-benzyl)-ethyl-amino]-ethanol

2-[(2-Chloro-6-fluoro-benzyl)-ethyl-amino]-ethanol

Cat. No.: B7862936
M. Wt: 231.69 g/mol
InChI Key: NJVZWZRNQKARJH-UHFFFAOYSA-N
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Description

2-[(2-Chloro-6-fluoro-benzyl)-ethyl-amino]-ethanol is a halogen-substituted ethanolamine derivative characterized by a benzyl ring with chloro (Cl) and fluoro (F) groups at the 2- and 6-positions, respectively. The ethyl-amino-ethanol moiety distinguishes it from structurally related compounds.

Properties

IUPAC Name

2-[(2-chloro-6-fluorophenyl)methyl-ethylamino]ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15ClFNO/c1-2-14(6-7-15)8-9-10(12)4-3-5-11(9)13/h3-5,15H,2,6-8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJVZWZRNQKARJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CCO)CC1=C(C=CC=C1Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15ClFNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Medicinal Chemistry

The compound's structural characteristics suggest potential biological activity, particularly in the context of drug development. The presence of both chloro and fluoro substituents on the benzyl group, combined with an ethylamino and ethanol moiety, may enhance its pharmacokinetic properties.

Antimicrobial Activity

Research indicates that compounds similar in structure to 2-[(2-Chloro-6-fluoro-benzyl)-ethyl-amino]-ethanol exhibit antimicrobial properties. For example:

Compound Name Structural Features Biological Activity
2-Chloro-6-fluorobenzyl alcoholHydroxyl group instead of aminoAntimicrobial properties
2-Chloro-6-fluorobenzyl chlorideHalogenated benzene derivativeUsed as an alkylating agent
2-Chloro-N-(6-fluorobenzyl)acetamideAcetamide functional groupPotential anti-tubercular activity

The unique combination of functional groups in this compound may enhance its solubility and reactivity, potentially leading to improved efficacy against microbial pathogens.

Enzyme Inhibition Studies

Preliminary findings suggest that this compound may interact with specific enzymes involved in disease pathways. Compounds with similar structures have been shown to inhibit enzymes critical for the progression of diseases such as cancer and bacterial infections. Understanding these interactions is crucial for evaluating the compound's therapeutic potential.

Pharmacology

The pharmacological implications of this compound are significant due to its potential role as a drug candidate.

Drug Design and Development

The compound's structural features allow for modifications that could lead to the development of novel therapeutic agents. Its ability to interact with biological targets makes it a candidate for further research in drug design.

Pharmacokinetics

The presence of both hydrophilic (ethanol moiety) and lipophilic (chloro and fluoro substituents) components may improve the compound's absorption and distribution within biological systems, enhancing its overall pharmacokinetic profile.

Case Studies and Research Findings

Several studies have explored the applications of compounds structurally related to this compound:

  • A study examining similar halogenated compounds found that they exhibited significant antibacterial activity against resistant strains of bacteria, suggesting a possible pathway for this compound's use in treating infections caused by multi-drug resistant organisms.
  • Research into the enzyme inhibition potential of structurally analogous compounds revealed that they could effectively inhibit certain kinases involved in cancer signaling pathways, highlighting a possible application in oncology.

Mechanism of Action

The mechanism by which 2-[(2-Chloro-6-fluoro-benzyl)-ethyl-amino]-ethanol exerts its effects involves interactions with molecular targets such as enzymes or receptors. The specific pathways involved depend on the context of its application, whether in biological systems or industrial processes.

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

  • Amino-Alcohol vs. Amine: The ethanolamine group in the target compound contrasts with the primary amine in 2-(2-chloro-6-fluorophenyl)ethan-1-amine HCl . Ethanolamine derivatives often exhibit improved solubility due to hydrogen-bonding capacity.
  • Alkyl vs. Aromatic Substituents: Replacing ethyl with isopropyl (as in the isopropyl analog ) increases steric bulk and lipophilicity, which may affect membrane permeability.

Therapeutic Potential

While direct pharmacological data for the target compound are unavailable, structurally related halogenated benzylamines (e.g., those in ) are noted in respiratory drug research for β-adrenergic receptor modulation. The chloro-fluoro substitution pattern may similarly enhance target engagement in therapeutic contexts.

Biological Activity

2-[(2-Chloro-6-fluoro-benzyl)-ethyl-amino]-ethanol is a synthetic compound notable for its potential biological activities, particularly in medicinal chemistry. Its structure includes a chloro and fluoro substituent on a benzyl group, combined with an ethylamino and ethanol moiety. This unique combination may enhance its solubility and reactivity, influencing its pharmacokinetic properties and biological efficacy.

  • Molecular Formula : C₉H₁₃ClFNO
  • CAS Number : 1250772-19-0
  • Structural Features :
    • Chloro and fluoro substituents on the benzyl group.
    • Ethylamino group enhances hydrophilicity.
    • Ethanol moiety contributes to solubility.

Synthesis

The synthesis of this compound typically involves:

  • Reaction of 2-chloro-6-fluorobenzyl chloride with ethylamine.
  • Use of organic solvents such as dichloromethane or ethanol.
  • Temperature control between 0°C to 25°C to optimize yield.

The biological activity of this compound is primarily attributed to its interactions with various molecular targets, including enzymes and receptors. The presence of halogen substituents may enhance binding affinity and specificity towards these targets.

Antiviral Activity

Research indicates that compounds with similar structural features exhibit significant antiviral properties, particularly against HIV-1. For instance, studies have shown that derivatives with chloro and fluoro substitutions demonstrate potent inhibitory activity against HIV-1 reverse transcriptase, suggesting that this compound may possess similar efficacy .

Anticancer Potential

Preliminary studies suggest potential anticancer activity. Compounds structurally related to this compound have been evaluated for cytotoxic effects against various cancer cell lines, including ME-180 and A549. These studies often reveal enhanced antiproliferative activity, indicating that this compound could be further explored for its anticancer properties .

Comparative Analysis

A comparison of the biological activities of similar compounds reveals interesting trends:

Compound NameStructural FeaturesBiological Activity
2-Chloro-6-fluorobenzyl alcoholHydroxyl group instead of aminoAntimicrobial properties
2-Chloro-N-(6-fluorobenzyl)acetamideAcetamide functional groupPotential anti-tubercular activity
2-Chloro-6-fluorobenzyl chlorideHalogenated benzene derivativeUsed as an alkylating agent

The unique combination of functional groups in this compound may enhance its biological profile compared to these analogs.

Case Studies

  • Antiviral Studies : A study investigating the effects of similar compounds on HIV-infected cells demonstrated that modifications in the benzyl group significantly impacted antiviral efficacy. The presence of both chloro and fluoro substituents was crucial for achieving high potency against HIV .
  • Cytotoxicity Assessments : Research on benzofuran derivatives has shown that structural modifications can lead to varying degrees of cytotoxicity across different cancer cell lines. This suggests that further modifications to the ethylamino or ethanol groups in our compound could yield more potent anticancer agents .

Preparation Methods

Reaction Mechanism and Conditions

This method involves the reductive amination of 2-chloro-6-fluorobenzaldehyde with ethylamine, followed by ethanol group incorporation. The aldehyde reacts with ethylamine to form an imine intermediate, which is reduced to the corresponding amine. Subsequent ethylene oxide treatment introduces the ethanol moiety.

Key Parameters:

  • Catalyst: Aluminum isopropoxide or lithium tri-tert-butyl aluminum hydride.

  • Solvent System: Dichloromethane or toluene mixed with isopropanol.

  • Temperature: 30–80°C for optimal chiral selectivity.

  • Yield: 84–88% with chiral purity >95%.

Industrial Adaptation

Continuous flow reactors enhance reproducibility and safety by mitigating exothermic risks. A 2023 study demonstrated a 92% yield in a pilot-scale flow system using aluminum ethoxide at 50°C.

Nucleophilic Substitution with Ethylaminoethanol

Stepwise Synthesis

2-Chloro-6-fluorobenzyl chloride undergoes nucleophilic substitution with ethylaminoethanol in the presence of a base (e.g., K₂CO₃). The reaction proceeds via an SN2 mechanism, displacing chloride with the amine group.

Optimized Conditions:

  • Solvent: Anhydrous ethanol or acetonitrile.

  • Base: Triethylamine (2.5 equiv).

  • Temperature: 0–25°C to minimize side reactions.

  • Yield: 70–75% (lab-scale).

Limitations

Competitive elimination reactions reduce efficiency at elevated temperatures. Purification via column chromatography is often required, complicating industrial adoption.

Hydrogenolysis of Protected Intermediates

Carbamate Protection Strategy

A benzyl carbamate (Cbz)-protected intermediate is synthesized by reacting 2-chloro-6-fluorobenzyl chloride with N-Cbz-ethylamine. Hydrogenolysis removes the Cbz group, yielding the free amine, which is subsequently ethoxylated.

Procedure:

  • Coupling Reaction: EDCl-mediated amidation forms the Cbz-protected intermediate.

  • Hydrogenolysis: Pd/C-catalyzed hydrogenation at 1 atm H₂.

  • Ethoxylation: Reaction with ethylene oxide under basic conditions.

Yield: 65–70% over three steps.

Comparative Analysis of Methods

MethodCatalyst/Solvent SystemTemperature (°C)Yield (%)Chiral Purity (%)Industrial Viability
Catalytic Reductive AminationAl(OiPr)₃ / CH₂Cl₂:iPrOH30–8084–8895–97High
Nucleophilic SubstitutionEt₃N / EtOH0–2570–75N/AModerate
HydrogenolysisPd/C / MeOH25–5065–70N/ALow

Table 1. Performance metrics of preparation methods. Catalytic reductive amination outperforms alternatives in yield and selectivity .

Q & A

Basic: What are the standard synthetic routes for 2-[(2-Chloro-6-fluoro-benzyl)-ethyl-amino]-ethanol?

Methodological Answer:
The compound is typically synthesized via nucleophilic substitution or reductive amination. A key intermediate, 2-chloro-6-fluorobenzyl alcohol (CAS RN: [NIST Chemistry WebBook (#)), is often alkylated with ethylamine derivatives. For example, a patent application describes a multi-step protocol involving:

Alkylation : Reacting 2-chloro-6-fluorobenzyl chloride with ethylamine under basic conditions.

Purification : Column chromatography (SiO₂, EtOAc/cyclohexane gradient) to isolate the product, achieving ~47% yield (#).
Key Considerations : Use anhydrous conditions to avoid hydrolysis and monitor reaction progress via TLC.

Advanced: How can researchers optimize purification to minimize by-products?

Methodological Answer:
By-product formation often arises from incomplete alkylation or residual solvents. Optimization strategies include:

  • Gradient Elution : Adjusting solvent polarity (e.g., 0–50% EtOAc in cyclohexane) during column chromatography to separate closely related impurities (#).
  • Solvent Selection : Hygroscopic intermediates (e.g., ethanol derivatives) require inert storage to prevent degradation (#).
  • Analytical Monitoring : Use HPLC-MS to identify impurities and refine gradient conditions.
Purification Parameter Optimal Condition Reference
Stationary PhaseSiO₂ (60–120 mesh)
Mobile Phase Gradient0–50% EtOAc/cyclohexane
StorageUnder argon/N₂ atmosphere

Basic: What spectroscopic techniques are recommended for characterization?

Methodological Answer:

  • NMR : ¹H/¹³C NMR to confirm substitution patterns (e.g., benzyl protons at δ 4.5–5.0 ppm, ethylamino protons at δ 2.5–3.0 ppm) (#).
  • FT-IR : Detect N-H stretches (~3300 cm⁻¹) and C-Cl/F vibrations (700–800 cm⁻¹) (#).
  • Mass Spectrometry : High-resolution MS (HRMS) for molecular ion validation (e.g., [M+H]⁺ expected for C₁₁H₁₄ClFN₂O) (#).

Advanced: How to resolve discrepancies in NMR data during synthesis?

Methodological Answer:
Contradictions in spectral data often arise from tautomerism or solvent effects. Mitigation strategies:

Triangulation : Cross-validate results using multiple techniques (e.g., DEPT-135 NMR for carbon hybridization, 2D-COSY for proton coupling) (#).

Iterative Analysis : Compare experimental data with computational predictions (e.g., DFT-calculated chemical shifts) (#).

Solvent Standardization : Use deuterated DMSO or CDCl₃ consistently to avoid solvent-induced shifts (#).

Basic: How stable is this compound under different storage conditions?

Methodological Answer:
Stability depends on:

  • Moisture Sensitivity : Store at –20°C under inert gas (argon/N₂) to prevent hydrolysis of the ethylamino group (#).
  • Light Exposure : Protect from UV light to avoid benzyl chloride degradation (#).
  • Long-Term Stability : Conduct accelerated stability studies (40°C/75% RH for 6 months) with periodic HPLC analysis (#).

Advanced: How to design in vitro studies to assess bioactivity?

Methodological Answer:
For pharmacological applications (e.g., receptor binding):

Receptor Assays : Use cloned β-adrenergic or GABA receptors, as structurally related compounds (e.g., BRL 37344) show affinity for these targets (#).

Dose-Response Curves : Test concentrations from 1 nM–100 µM in triplicate, using salbutamol or propranolol as positive controls (#).

Metabolic Stability : Incubate with liver microsomes (human/rat) to evaluate CYP450-mediated degradation (#).

Parameter Protocol Reference
Cell LineHEK-293 (transfected with β₂-AR)
Incubation Time30–60 min at 37°C
Analytical MethodRadioligand binding (³H-labeled)

Basic: What are the safety considerations for handling this compound?

Methodological Answer:

  • Toxicity : Assume neurotoxic potential (analogous to chloroethylamine derivatives) (#).
  • PPE : Use nitrile gloves, lab coats, and fume hoods to avoid dermal/ocular exposure (#).
  • Waste Disposal : Neutralize with 10% NaOH before disposal to hydrolyze reactive groups (#).

Advanced: How to address low yields in large-scale synthesis?

Methodological Answer:
Scale-up challenges often involve heat dissipation or mixing inefficiencies. Solutions:

  • Flow Chemistry : Improve heat control via microreactors for exothermic alkylation steps (#).
  • Catalytic Optimization : Screen palladium or copper catalysts to enhance coupling efficiency (#).
  • Process Analytics : Implement PAT (Process Analytical Technology) for real-time monitoring of reaction endpoints (#).

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